molecular formula C42H28F5N3O6 B557573 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate CAS No. 114616-10-3

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate

Cat. No. B557573
CAS RN: 114616-10-3
M. Wt: 765.7 g/mol
InChI Key: OYFHYUWRVSHCIH-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C42H28F5N3O6 and its molecular weight is 765.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound and its related structures are fundamental in synthetic organic chemistry, providing versatile intermediates for creating a broad range of chemical entities. For instance, its utilization in the synthesis of complex molecules like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid through reactions with 3‐bromopyruvic acid signifies its role in introducing fluorenyl groups to molecules, enhancing their stability and reactivity for further functionalization K. Le & R. Goodnow, 2004.

Photophysical Properties

Compounds derived from 9H-fluoren-9-ylmethyl structures have been reported to possess significant photophysical properties, making them suitable for applications in optoelectronic devices and as fluorescence probes. Notably, hybrid organic bipolar fluorescent aggregation-induced emission (AIE) luminogens synthesized with D–π–A architecture, using phenanthroimidazole and incorporating fluorenone moieties, demonstrate wide color contrast and high quantum yields. These properties make them promising materials for research and use in optoelectronic devices, sensing applications, biological probes, and intercellular imaging D. Kathirvelan et al., 2020.

Antimicrobial Activity

The antimicrobial activity of fluoren-9-yl derivatives has been explored, with some compounds showing significant activity against various microorganisms. This suggests their potential as novel antimicrobial agents, which could be further developed for medical and health-related applications G. Turan-Zitouni et al., 2007.

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHYUWRVSHCIH-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28F5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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